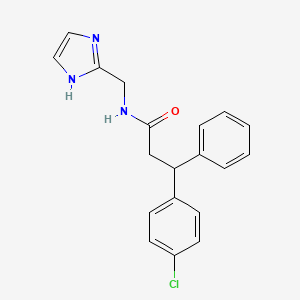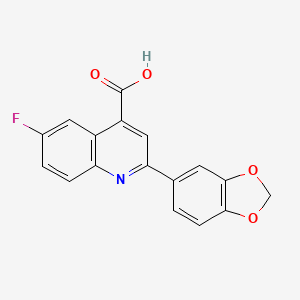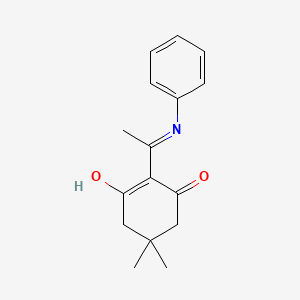
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide is a chemical compound with the molecular formula C19H19ClN4O. It is commonly referred to as Clotrimazole, which is a widely used antifungal medication. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections.
Mécanisme D'action
Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This disruption of fungal cell membrane function leads to the death of the fungus.
Biochemical and physiological effects:
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after topical application and has a half-life of approximately 2 hours. Clotrimazole is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Clotrimazole is a widely used antifungal agent and has been extensively studied in laboratory experiments. Its advantages include its broad spectrum of activity against fungal infections and its low toxicity profile. However, its limitations include its potential for drug resistance and the need for frequent dosing in some applications.
Orientations Futures
There are several potential future directions for research on Clotrimazole. These include:
1. Investigating the use of Clotrimazole in combination with other antifungal agents to enhance its efficacy against drug-resistant fungal infections.
2. Exploring the potential use of Clotrimazole in the treatment of other conditions, such as cancer and neurological disorders.
3. Developing new formulations of Clotrimazole that improve its bioavailability and reduce the need for frequent dosing.
4. Investigating the mechanism of action of Clotrimazole in greater detail to better understand its antifungal properties.
5. Studying the potential for Clotrimazole to interact with other medications and to identify any potential drug interactions.
Méthodes De Synthèse
The synthesis of Clotrimazole involves the condensation of 2-chlorophenylacetonitrile with imidazole in the presence of a base, followed by the reduction of the resulting imidazole-2-carboxylic acid with sodium borohydride. The resulting intermediate is then coupled with 4-chlorobenzoyl chloride to form Clotrimazole.
Applications De Recherche Scientifique
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and neurological disorders.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)12-19(24)23-13-18-21-10-11-22-18/h1-11,17H,12-13H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHDVBQORINCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6121565.png)
![N-(4-chlorobenzyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6121573.png)

![2-({[(3-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6121580.png)
![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![N-[(1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6121586.png)
![2,2'-[(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(iminomethylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B6121589.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)

![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)